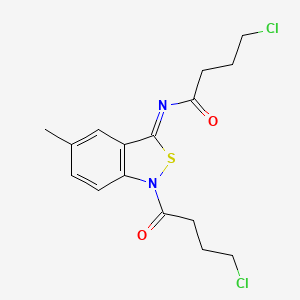![molecular formula C21H15BrClNO2 B12691409 (Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl CAS No. 94732-97-5](/img/structure/B12691409.png)
(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with bromine, nitro, and chloro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobiphenyl, 4-nitrobenzaldehyde, and bromine.
Step 1 Formation of the Propenyl Intermediate: The first step involves the formation of the propenyl intermediate through a Wittig reaction between 4-nitrobenzaldehyde and a suitable phosphonium ylide.
Step 2 Bromination: The propenyl intermediate is then brominated using bromine in the presence of a suitable catalyst.
Step 3 Coupling Reaction: Finally, the brominated intermediate is coupled with 4-chlorobiphenyl using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
化学反応の分析
Types of Reactions
(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine and chlorine substituents can be involved in nucleophilic substitution reactions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenated solvents, strong bases such as sodium hydroxide (NaOH).
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Biphenyls: Substitution reactions yield various substituted biphenyl derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmaceuticals: Investigated for potential use in drug development due to its unique structural features.
Medicine
Therapeutic Agents:
Industry
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl would depend on its specific application. For example, in a pharmaceutical context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-fluoro-1,1’-biphenyl: Similar structure with a fluorine substituent instead of chlorine.
(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-methyl-1,1’-biphenyl: Similar structure with a methyl substituent instead of chlorine.
Uniqueness
The unique combination of bromine, nitro, and chloro substituents in (Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
94732-97-5 |
|---|---|
分子式 |
C21H15BrClNO2 |
分子量 |
428.7 g/mol |
IUPAC名 |
1-[(Z)-3-bromo-1-(4-nitrophenyl)prop-1-enyl]-4-(4-chlorophenyl)benzene |
InChI |
InChI=1S/C21H15BrClNO2/c22-14-13-21(18-7-11-20(12-8-18)24(25)26)17-3-1-15(2-4-17)16-5-9-19(23)10-6-16/h1-13H,14H2/b21-13- |
InChIキー |
GQBFSMFIHUYXCM-BKUYFWCQSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)/C(=C/CBr)/C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=CCBr)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
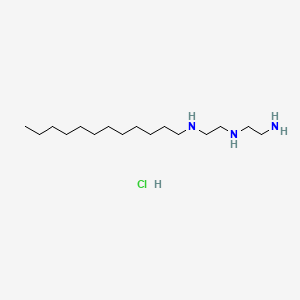

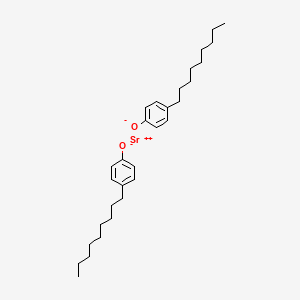
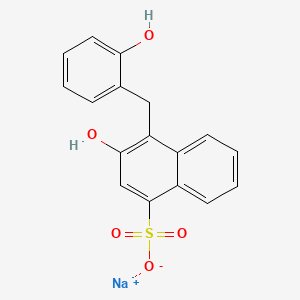
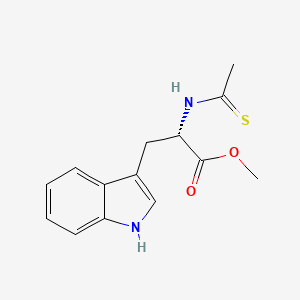



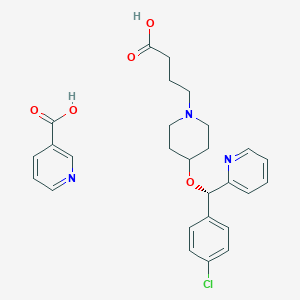

![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)

